2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N9O3S/c1-3-17-13-20-14(18-4-2)24-15(21-13)22-23-16(24)29-9-12(26)19-10-7-5-6-8-11(10)25(27)28/h5-8H,3-4,9H2,1-2H3,(H,19,26)(H2,17,18,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRINEXKZPRZCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N9O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, including its pharmacological effects and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₂₁N₇O₃S
- Molecular Weight : 415.46 g/mol
- CAS Number : 886902-05-2
The presence of the triazole and triazin moieties in the compound suggests potential interactions with biological targets, particularly in the context of cancer and microbial infections.
Anticancer Activity
Recent studies have indicated that similar compounds featuring triazole and triazin structures exhibit significant anticancer properties. For instance, compounds with triazole rings have shown promising results in inhibiting cell proliferation in various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
Compounds with similar structures have also demonstrated antimicrobial effects against a range of pathogens. The presence of nitro groups in the phenyl ring enhances the antibacterial potency.
- In Vitro Studies : In studies involving bacterial strains such as Escherichia coli and Staphylococcus aureus, derivatives of this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 1.61 | |
| Compound B | Antimicrobial | 46.42 | |
| Compound C | Anticancer | 1.98 |
Case Studies
-
Study on Anticancer Activity :
- A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the growth of A431 and Jurkat cell lines with an IC50 value lower than that of doxorubicin. The mechanism was elucidated through molecular dynamics simulations indicating strong hydrophobic interactions with target proteins.
-
Antimicrobial Efficacy :
- In another study focusing on antimicrobial activity, derivatives were tested against multiple bacterial strains. The results showed that compounds with electron-withdrawing groups exhibited higher antibacterial activity compared to those lacking such modifications.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Electron Effects: The 2-nitrophenyl group in the target compound enhances electron-withdrawing capacity compared to the 3-methoxyphenyl (electron-donating) in Analog 3 and the 4-cyanobenzyl in Analog 1. This may improve binding to targets requiring polar interactions but reduce membrane permeability .
- Fused Ring Orientation : Analog 2 features a [1,5-a] fused triazolo-triazine core, which may exhibit reduced planarity compared to the [4,3-a] system in the target compound. This could impact stacking interactions with biological targets .
- Lipophilicity : The trichlorophenyl group in Analog 2 increases lipophilicity (higher LogP), favoring blood-brain barrier penetration, whereas the nitro group in the target compound balances polarity and moderate hydrophobicity .
Hydrogen Bonding and Solubility
- Hydrogen Bond Donors/Acceptors: Analog 3 has 3 hydrogen bond donors and 9 acceptors, while the target compound likely has similar donor capacity but additional acceptors from the nitro group. This may enhance aqueous solubility relative to Analog 2 (trichlorophenyl) but reduce it compared to Analog 3 (methoxyphenyl) .
- Topological Polar Surface Area (TPSA): Analog 3 has a TPSA of 144 Ų, suggesting moderate solubility.
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
The synthesis involves sequential reactions, including nucleophilic substitution at the triazolo-triazine core followed by acylation with 2-nitrophenyl acetic acid derivatives. Key steps for optimization include:
- Temperature control : Maintain 60–70°C during acylation to prevent side reactions (e.g., hydrolysis of the sulfanyl bridge) .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction homogeneity .
- Purification : Employ gradient elution chromatography (e.g., ethyl acetate/light petroleum mixtures) to separate byproducts with similar polarity .
Example Yield Optimization :
Step Reaction Time (h) Yield (%) Purity (%) 1 24 55 85 2 72 63 92
Q. What analytical techniques are critical for characterizing the compound’s structural integrity?
- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., ethylamino groups at C5/C7 and nitrophenylacetamide linkage) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., CHNOS) with <5 ppm mass error .
- X-ray crystallography : Resolve ambiguities in triazolo-triazine ring conformation and sulfanyl bridge geometry .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
- Co-solvent systems : Use DMSO (≤5% v/v) to pre-dissolve the compound, followed by dilution in PBS or cell culture media .
- Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) to enhance bioavailability without altering bioactivity .
- pH adjustment : Test solubility across pH 6.5–7.4, as the nitro group may exhibit pH-dependent ionization .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., anticancer vs. anti-inflammatory) be reconciled across studies?
Discrepancies often arise from:
- Cell line specificity : The compound may target kinases (e.g., PI3K/AKT) in cancer cells but inhibit COX-2 in inflammatory models .
- Dose-dependent effects : Low doses (µM range) may activate compensatory pathways, while higher doses induce apoptosis .
- Metabolic stability : Variability in hepatic microsomal degradation rates across species (e.g., human vs. murine) alters effective concentrations .
Activity Comparison :
Assay Type IC (µM) Target Pathway Anticancer (HeLa) 2.3 PI3K/AKT/mTOR Anti-inflammatory 15.7 COX-2/NF-κB
Q. What computational strategies are effective for predicting reaction mechanisms and regioselectivity in derivatization?
- Density Functional Theory (DFT) : Model transition states to predict sulfanyl bridge reactivity with electrophiles (e.g., alkyl halides) .
- Molecular docking : Screen substituent effects on target binding (e.g., nitro group’s role in π-stacking with kinase active sites) .
- Machine learning : Train models on PubChem data to prioritize synthetic routes with >80% success probability .
Q. How can researchers resolve conflicting data on the compound’s stability under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) to identify degradation pathways .
- HPLC-MS monitoring : Track decomposition products (e.g., nitro group reduction to amine) over 6–12 months .
- Lyophilization : Improve long-term stability by storing as a lyophilized powder at -20°C, with <5% degradation after 24 months .
Methodological Recommendations
- Experimental Design : Use factorial design (e.g., 3 models) to optimize reaction parameters (temperature, solvent ratio, catalyst loading) .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural modifications with bioactivity trends .
- Reproducibility : Standardize protocols for biological assays (e.g., ATP-based viability tests) using CLIA-certified cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
